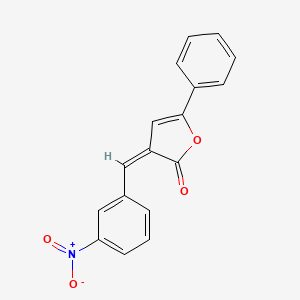
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, also known as BFHAN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acrylonitrile family and contains a benzothiazole ring and a fluorophenyl group.
Wirkmechanismus
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, which may contribute to its biological activities. For example, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain. This inhibition may lead to increased levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has also been shown to exhibit anti-microbial properties by inhibiting the growth of various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile exhibits potent biological activities, making it a promising candidate for drug development. However, there are also limitations to using 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain studies. In addition, the potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile are not well characterized, which may limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. One potential direction is to further investigate its mechanism of action and identify the molecular targets of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile. This information could be used to develop more potent and selective inhibitors of these targets. Another potential direction is to investigate the potential of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile as a therapeutic agent for various diseases, such as Alzheimer's disease, cancer, and microbial infections. Finally, further studies are needed to investigate the safety and potential side effects of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile, which will be important for its use in clinical trials.
Synthesemethoden
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile involves the reaction of 2-aminobenzothiazole with 4-fluorobenzaldehyde and acrylonitrile in the presence of a catalyst. The reaction is carried out under reflux conditions and the product is obtained after purification by column chromatography. This method has been reported to yield high purity 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile in good yields.
Wissenschaftliche Forschungsanwendungen
2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit various biological activities, making it a promising compound for scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile has been reported to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These properties make 2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyacrylonitrile a potential candidate for drug development.
Eigenschaften
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-3-hydroxyprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2OS/c17-11-7-5-10(6-8-11)15(20)12(9-18)16-19-13-3-1-2-4-14(13)21-16/h1-8,20H/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWNGRNKSPDOCW-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC=C(C=C3)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC=C(C=C3)F)\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B4984160.png)
![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(3-methoxyphenyl)-2-furamide](/img/structure/B4984162.png)
![8-hydroxy-5-[(2-methoxy-5-methylphenyl)diazenyl]-2-quinolinecarbaldehyde](/img/structure/B4984177.png)
![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)
![1-(4-bromophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4984190.png)

![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-1-butanamine hydrochloride](/img/structure/B4984203.png)
![N-{2-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4984208.png)

![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)
![N-[2-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4984247.png)

